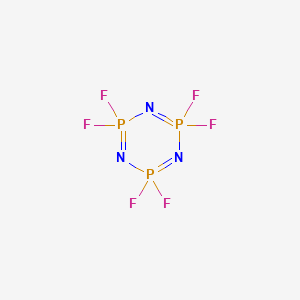

Hexafluorocyclotriphosphazene

Übersicht

Beschreibung

Hexafluorocyclotriphosphazene, also known as N3P3F6, is a compound that serves as a precursor for various derivatives with applications in materials science. It is characterized by a ring structure consisting of alternating phosphorus and nitrogen atoms, with fluorine atoms attached to the phosphorus. This compound is notable for its reactivity, which allows for the synthesis of a wide range of functional materials .

Synthesis Analysis

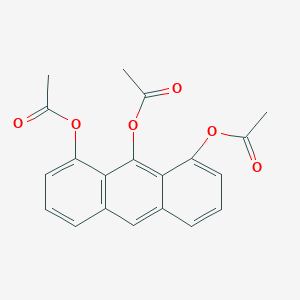

The synthesis of hexafluorocyclotriphosphazene derivatives can be achieved through different reactions. For instance, the reaction of hexafluorocyclotriphosphazene with trimethyl(trifluoromethyl)silane in the presence of cesium fluoride results in the formation of hexakis(trifluoromethyl)cyclotriphosphazene with a high yield. This reaction is well-characterized by various analytical techniques, including IR, NMR, and MS . Another example is the synthesis of hexakis(pyrenyloxy)cyclotriphosphazene, which is obtained by reacting N3P3Cl6 with 2-hydroxypyrene .

Molecular Structure Analysis

The molecular structure of hexafluorocyclotriphosphazene and its derivatives has been extensively studied using single-crystal X-ray diffraction. The structure of N3P3F6 and its trifluoromethyl derivative N3P3(CF3)6 have been reported, providing insights into the molecular geometry and electronic distribution within these compounds .

Chemical Reactions Analysis

Hexafluorocyclotriphosphazene is a versatile compound that can undergo various chemical reactions to form a wide array of derivatives. For example, it can react with organic ligands to form coordination polymers with luminescent properties . It can also participate in reactions with diols to form spiro and ansa derivatives, as demonstrated by the reaction with tetrafluorobutane-1,4-diol . Additionally, hexafluorocyclotriphosphazene can be used as a branching point for the synthesis of dendrimers, which have applications in fluorescence and imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluorocyclotriphosphazene derivatives are influenced by their molecular structure. For instance, the star-shaped poly(ε-caprolactone)-b-poly(d,l-lactide-co-glycolide) initiated with hydroxyl-terminated cyclotriphosphazene exhibits unique crystallinity and thermal behaviors due to its two-phase structure . The liquid-crystal and fire-retardant properties of hexasubstituted cyclotriphosphazene compounds have also been investigated, revealing that the presence of different terminal substituents can lead to variations in these properties . Furthermore, the photophysical properties of hexakis(pyrenyloxy)cyclotriphosphazene have been studied, showing intramolecular excimer emission in both solution and solid states .

Wissenschaftliche Forschungsanwendungen

Application in High-Voltage Lithium-Ion Batteries

- Summary of the Application: Hexafluorocyclotriphosphazene is used as a non-solvating diluent for the high-concentration carbonate–ether hybrid electrolyte in high-voltage (4.6 V-class) LIBs . This application aims to improve the safety and performance of these batteries.

- Methods of Application: While the exact experimental procedures were not detailed in the source, the general method involves using Hexafluorocyclotriphosphazene as a flame-retarding ethoxy (pentafluoro) cyclotriphosphazene (PFPN) in the electrolyte formulation .

Application in Stabilizing Silicon-Based Lithium-Ion Batteries

- Summary of the Application: Hexafluorocyclotriphosphazene is used as an electrolyte additive to stabilize silicon-based lithium-ion batteries . This application aims to boost the performance of these batteries and prevent silicon-rich anodes from practical application .

- Methods of Application: The general method involves using Hexafluorocyclotriphosphazene derivatives (HFPN) in the electrolyte formulation . The formation of a more effective solid electrolyte inter-phase (SEI) and increased electrolyte stabilization improves the battery’s lifetime and results in an overall lower cell impedance .

Application as a Flame Retardant in Lithium-Ion Batteries

- Summary of the Application: Hexafluorocyclotriphosphazene is used as a flame retardant in lithium-ion batteries to decrease the fire risk during the treatment of electrolyte .

- Methods of Application: The general method involves using Hexafluorocyclotriphosphazene in the electrolyte formulation . The flame retardant can reduce the peak heat release rate (pHRR) during electrolyte fire to a large extent, while it can also prolong the combustion duration of electrolyte pool fire .

Application in High-Efficiency Electrolyte Design for 4.6 V-Class Lithium-Ion Batteries

- Summary of the Application: Hexafluorocyclotriphosphazene is used as a flame-retarding ethoxy (pentafluoro) cyclotriphosphazene (PFPN) as a non-solvating diluent for the high-concentration carbonate–ether hybrid electrolyte in high-voltage (4.6 V-class) lithium-ion batteries . This application aims to improve the safety and performance of these batteries.

- Methods of Application: While the exact experimental procedures were not detailed in the source, the general method involves using Hexafluorocyclotriphosphazene in the electrolyte formulation . The high level of PFPN (69% mass ratio in the electrolyte design) could significantly increase the electrolyte flash point and protect the favored anion-rich inner solvation sheath .

Safety And Hazards

Zukünftige Richtungen

Hexafluorocyclotriphosphazene has potential applications in the development of high-energy-density lithium-ion batteries . It can be used as a flame-retardant additive in the functional electrolyte, which can significantly increase the electrolyte flash point and protect the favored anion-rich inner solvation sheath .

Eigenschaften

IUPAC Name |

2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQPXAWBVGCNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166013 | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluorocyclotriphosphazene | |

CAS RN |

15599-91-4 | |

| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluorocyclotriphosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)